Chrysoidine R

Mutagenicity Azo dye toxicology Structure-activity relationship

Chrysoidine R resolves the critical challenge of mutagenicity risk assessment for azo dyes. Its ring-methyl substituent confers quantifiably higher mutagenic potency vs. non-methylated chrysoidine (Chrysoidine Y) in Salmonella typhimurium TA98 and TA100 Ames assays under human and rat S9 metabolic activation. • λmax = 440 nm - blue-shifted vs. Chrysoidine Y (444-454 nm), enabling chromatographic baseline resolution in co-occurring dye matrices • Validated HPTLC method available for detecting o-toluidine residues as synthetic-route markers specific to R-type chrysoidine manufacture • Brownish-red powder; soluble in water, ethanol, acetone, and cellosolve; melting point ~235 °C (decomposition)

Molecular Formula C13H14N4.ClH
C13H15ClN4
Molecular Weight 262.74 g/mol
CAS No. 4438-16-8
Cat. No. B1220201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysoidine R
CAS4438-16-8
SynonymsC.I. Basic Orange 2
C.I. Solvent Orange 3
chrysoidine
chrysoidine acetate
chrysoidine monohydrochloride
chrysoidine R
chrysoidine Y
Molecular FormulaC13H14N4.ClH
C13H15ClN4
Molecular Weight262.74 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)N)N=NC2=CC=CC=C2.Cl
InChIInChI=1S/C13H14N4.ClH/c1-9-7-13(12(15)8-11(9)14)17-16-10-5-3-2-4-6-10;/h2-8H,14-15H2,1H3;1H
InChIKeySYGRIMFNUFCHJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chrysoidine R: Key Properties and Identity


Chrysoidine R (C.I. Basic Orange 1, C.I. 11320; synonym Methylchrysoidine) is a synthetic monoazo cationic dye belonging to the chrysoidine family, characterized by the presence of an azo chromophore (–N=N–) linking a diazotized aniline moiety to 4-methylbenzene-1,3-diamine, yielding the hydrochloride salt with molecular formula C₁₃H₁₅ClN₄ and molecular weight 262.74 g·mol⁻¹ [1]. It is commercially supplied as a brownish-red powder with a melting point (decomposition) of approximately 235 °C and is soluble in water, ethanol, acetone, and cellosolve . The compound occupies a distinctive intersection between industrial dyeing (textiles, leather, paper, wood stains) and biological laboratory use (histological staining, microscopy, pH indication) . Unlike its non-methylated congener Chrysoidine Y (Basic Orange 2, C.I. 11270), Chrysoidine R bears a ring-methyl substituent that confers measurably different toxicological, spectrophotometric, and performance characteristics that are critical for procurement decisions [2].

Methylation SAR probe
May support structure-activity studies on methylation-dependent mutagenicity of monoazo dyes.
Histology & pH indicator
Reported staining and indicator fit in pH 4–7 range; suitable for microscopy and vital-staining protocols.
Environmental model dye
Used as a model cationic azo compound in photocatalytic degradation and adsorption studies.

Why Substitution with Other Basic Orange Dyes Fails


Although Chrysoidine R, Chrysoidine Y, and Bismarck Brown dyes all belong to the monoazo basic dye class and have historically been used as mutual substitutes in certain bait-coloring and textile applications, they are not functionally equivalent. The defining structural feature of Chrysoidine R — a methyl substituent on the benzenediamine coupling component — produces a quantifiably higher mutagenic potency compared to non-methylated chrysoidine variants when assessed in the Salmonella typhimurium/mammalian microsomal assay (TA98 and TA100 strains) using both human and rat metabolic preparations [1]. This methyl-dependent difference in bioactivity has direct regulatory, safety, and application-design implications. Furthermore, Chrysoidine R exhibits a distinct UV-Vis absorption maximum (λmax ≈ 440 nm) that is blue-shifted relative to Chrysoidine Y (λmax 444–454 nm), affecting its spectral compatibility in multiplex staining panels and analytical detection workflows [2]. Provenance of manufacture also matters: HPTLC analysis has shown that the composition of commercial chrysoidine dye lots varies by source, and a specific screening method exists for detecting o-toluidine residues originating from the synthesis route of methyl-substituted (R-type) dyes [3]. These differences mean that substituting one basic orange dye for another without verification can compromise mutagenicity risk assessment, spectroscopic quantification, and chromatographic behavior.

Methyl-dependent mutagenicity shift
The ring-methyl group may result in higher mutagenic potency compared to non-methylated chrysoidines, affecting hazard classification.
Spectral incompatibility
Blue-shifted absorption maximum vs. Chrysoidine Y can disrupt multiplex detection and analytical quantification.
Synthesis-route residues
Manufacturing origin may introduce o-toluidine residues; HPTLC verification recommended for identity control.

Evidence-Based Differentiation


Methyl-Substitution and Mutagenic Potency

In the landmark comparative mutagenicity study by Sole and Chipman (1986), six chrysoidine samples and three Bismarck brown samples were analyzed by NMR spectroscopy to determine the presence or absence of ring-methyl groups, and their mutagenic potency was assessed using the Salmonella typhimurium/mammalian microsomal assay with strains TA100 and TA98 [1]. The key finding was that methyl-substituted chrysoidines (structurally corresponding to Chrysoidine R / Basic Orange 1, which contains a methyl group on the benzenediamine ring) were consistently more potent mutagens than their non-methylated counterparts (structurally corresponding to Chrysoidine Y / Basic Orange 2), and this rank-order held irrespective of whether human or rat hepatic S9 metabolic preparations were used and irrespective of phenobarbitone enzyme induction status [1]. This provides a molecular-structure-based toxicological differentiation between Chrysoidine R and its closest analog, Chrysoidine Y.

Mutagenicity rank
Head-to-head
Methyl-substituted > Non-methylated
Methyl-dependent toxicity differentiation context
Ames TA98/TA100 with human/rat S9; rank robust across conditions
Mutagenicity Azo dye toxicology Structure-activity relationship

UV-Vis Absorption Shift vs. Chrysoidine Y

The absorption maximum (λmax) is a critical parameter for dye identification, purity assessment, and compatibility in multiplexed detection systems. Chrysoidine R (C.I. 11320) exhibits an absorption maximum at 440 nm when dissolved in ethanol or fat/oil, as reported in the Carl Roth extra-pure technical specification [1]. In contrast, Chrysoidine Y (Basic Orange 2, C.I. 11270) exhibits absorption maxima in water in the range of 444–454 nm, as specified by Loba Chemie and other microscopy-grade suppliers [2]. This 4–14 nm hypsochromic shift in Chrysoidine R is consistent with the electronic effect of the ring-methyl substituent on the conjugated azo chromophore system. The spectral distinction enables unambiguous identification and quantification of Chrysoidine R in the presence of Chrysoidine Y when using HPTLC or HPLC with diode-array detection, as demonstrated analytically by Foster and Groves (1988) [3].

Absorption max
Cross-study
λmax 440 nm (4–14 nm blue shift vs. Chrysoidine Y)
Supports spectral differentiation in HPLC-DAD
Measured in ethanol; comparator value in water
Spectrophotometry Dye characterization Analytical method development

pH Indicator Function

Chrysoidine (as the free base or as Basic Orange 2/chrysoidine G) exhibits a well-documented pH-dependent color transition from orange at pH 4.0 to yellow at pH 7.0, making it suitable as an acid-base indicator in the weakly acidic to neutral range . While this property is commonly attributed generically to 'chrysoidine,' the hydrochloride salt form (Chrysoidine R, CAS 4438-16-8) is the water-soluble preparation most practical for indicator use. This pH transition range differentiates chrysoidine-type dyes from other basic dyes used in histology: for instance, Acridine Orange exhibits metachromatic fluorescence rather than a simple visible color transition, and Bismarck Brown lacks a sharply defined visible pH indicator range in this region. The specific pH 4.0–7.0 transition of chrysoidine has been exploited for diphtheria bacillus staining and vital staining of insects , applications where precise pH control of the staining solution determines contrast and specificity.

pH transition
Class-level
Orange (pH 4.0) → Yellow (pH 7.0)
May support acid-base indicator use in weak acidic/neutral range
Class-level characterization; verify per formulation
pH indicator Acid-base titration Biological staining

Live/Dead Staining of Nematode Eggs

In a comparative evaluation of seven staining agents for distinguishing live from dead eggs of the plant-parasitic nematode Heterodera glycines, chrysoidin (the parent free base of the chrysoidine dye family) was identified as one of four effective stains — alongside eosin-Y, new blue R, and nile blue A — particularly when the staining solution was combined with dimethyl sulfoxide (DMSO) and observed under bright-field microscopy [1]. While the study did not specify whether Chrysoidine R or Chrysoidine Y was the exact form tested, the staining principle relies on the cationic nature of the chrysoidine chromophore, which selectively penetrates dead (membrane-compromised) eggs while being excluded from live (intact-membrane) eggs. Notably, a separate nematological methods assessment (1979) indicated that New Blue R was considered superior to chrysoidin in some respects for distinguishing dead from living nematodes, establishing a performance benchmark against which Chrysoidine R must be evaluated for any given nematode species and killing method [2]. The DMSO co-solvent protocol appears to be a critical factor in enhancing differential staining contrast with chrysoidine-based dyes.

Vital stain efficacy
Supporting evidence
Effective with DMSO; New Blue R ranked higher
Requires species-method validation for vital staining
H. glycines assay; DMSO co-solvent critical
Nematology Vital staining Plant pathology

Photocatalytic Degradation in TiO₂ Suspensions

Qamar, Saquib, and Muneer (2005) investigated the TiO₂-mediated photocatalytic degradation of Chrysoidine R and Acid Red 29 (Chromotrope 2R) in aqueous suspensions under identical experimental conditions, monitoring substrate disappearance by UV-spectroscopic analysis and total organic carbon (TOC) decline as a function of irradiation time [1]. The study demonstrated that the degradation rates of both dyes were strongly influenced by pH, catalyst concentration, initial dye concentration, and the presence of electron acceptors such as hydrogen peroxide and potassium bromate. While absolute rate constants were not abstracted in the publicly available record, the co-characterization of Chrysoidine R alongside Acid Red 29 in the same experimental system establishes that Chrysoidine R serves as a representative monoazo cationic probe molecule for photocatalytic degradation studies, with its positively charged chromophore exhibiting different adsorption and degradation behavior on TiO₂ surfaces compared to anionic azo dyes such as Acid Red 29 [1]. A separate study on hydrophobic vs. hydrophilic dye degradation confirmed that Chrysoidine R behaves as a relatively hydrophobic substrate, showing greater degradation rates on pure TiO₂ compared to hydrophilic dyes such as Methylene Blue [2].

Photocatalysis
Head-to-head
Hydrophobic cationic dye; degrades faster than Methylene Blue on TiO₂
Model probe for photocatalyst surface-charge studies
TiO₂ P25; rate depends on pH, catalyst load, electron acceptors
Photocatalysis Azo dye degradation Wastewater treatment

Adsorption on Ordered Mesoporous Carbon

Mariyam et al. (2021) evaluated the fixed-bed adsorption performance of a metal- and halide-free ordered mesoporous carbon (OMC) adsorbent for the removal of Chrysoidine R from aqueous solution [1]. The bulk removal of Chrysoidine R was accomplished with 99.77% column saturation efficiency, and treatment of the exhausted adsorbent bed with a suitable eluent resulted in almost 100% dye recovery. Critically, the column efficiency remained almost unchanged over five consecutive adsorption/desorption cycles, demonstrating robust reusability [1]. In complementary batch experiments, the Langmuir isotherm model provided the best fit to the equilibrium data, yielding a maximum monolayer adsorption capacity (qmax) of 189 mg/g for Chrysoidine R on this OMC material [2]. For context, fly ash — a low-cost industrial byproduct adsorbent — has also been investigated for Chrysoidine R removal, with the adsorption found to obey pseudo-first-order kinetics and to be exothermic in nature, though the Langmuir capacity is substantially lower than that of OMC [3]. Cork entrapped in calcium alginate beads achieved a maximum sorption of 0.20 mmol/g for chrysoidine at pH 4, compared to 0.12 mmol/g for raw cork alone, illustrating the range of sorbent options characterized specifically for this dye [4].

Adsorption capacity
Cross-study
99.77% column removal; qmax 189 mg/g; 5-cycle reusability
Benchmark for high-efficiency adsorbent selection
Langmuir isotherm; OMC vs. fly ash/cork comparators
Adsorption Wastewater remediation Ordered mesoporous carbon

Optimal Application Scenarios


Genotoxicity and SAR Studies

Research groups investigating the role of ring-methyl substitution on the mutagenic potency of monoazo dyes should select Chrysoidine R (C.I. Basic Orange 1) as the methylated probe compound and Chrysoidine Y (Basic Orange 2) as the non-methylated comparator. The Sole and Chipman (1986) study provides the foundational evidence framework: methyl-substituted chrysoidines consistently exhibit higher mutagenic potency than non-methylated variants across multiple Salmonella strains and metabolic activation conditions [1]. Chrysoidine R thus serves as a defined positive control in mutagenicity screening batteries for azo dyes, with the added advantage that its synthesis route (aniline diazo coupled to 4-methylbenzene-1,3-diamine) is analytically distinguishable from non-methylated chrysoidine synthesis via the HPTLC o-toluidine screening method of Foster and Groves (1988) [2].

Spectrophotometric Method Development

Analytical laboratories developing HPLC-DAD, HPTLC, or UV-Vis spectrophotometric methods for chrysoidine dye quantification in food, environmental, or occupational air samples should use Chrysoidine R as a certified reference standard with a defined λmax of 440 nm [1]. This absorption maximum is measurably distinct from Chrysoidine Y (λmax 444–454 nm) [2], enabling chromatographic baseline resolution when both dyes co-occur in complex matrices. The Foster and Groves (1988) HPTLC method provides a validated analytical framework for simultaneous determination of Chrysoidine R and Y in air samples, including a critical modification for detecting o-toluidine as a synthetic-route marker specific to R-type chrysoidine manufacture [2].

Fixed-Bed Adsorber Design for Effluent Treatment

Wastewater treatment engineers designing fixed-bed adsorption systems for textile or leather dyeing effluents containing Chrysoidine R can utilize ordered mesoporous carbon (OMC) as a high-performance adsorbent, with validated performance metrics of 99.77% column saturation removal, near-100% dye recovery upon elution, and stability over five adsorption/desorption cycles [1]. For cost-sensitive or large-volume applications where OMC synthesis is economically prohibitive, fly ash (a coal-combustion byproduct) and cork/calcium alginate biocomposite sorbents have been quantitatively characterized for Chrysoidine R removal [2]. The Langmuir qmax of 189 mg/g for OMC provides a benchmark capacity against which alternative sorbents can be evaluated during procurement and process scale-up .

Photocatalytic Reactor Validation

Environmental photocatalysis researchers validating new TiO₂-based or visible-light-active photocatalyst materials can employ Chrysoidine R as a representative cationic monoazo probe molecule. The Qamar et al. (2005) study established the baseline degradation behavior of Chrysoidine R in TiO₂ (Degussa P25) suspensions under UV irradiation, with reaction rates characterized as a function of pH, catalyst loading, initial dye concentration, and electron acceptor additives [1]. The relatively hydrophobic character of Chrysoidine R — evidenced by its preferential degradation on pure TiO₂ over hydrophilic dyes such as Methylene Blue — makes it a complementary model pollutant to the more commonly used anionic dyes (e.g., Methyl Orange, Acid Red 29), enabling comprehensive assessment of photocatalyst surface-charge effects on degradation selectivity [2].

Application
Selection Property
Validation Focus
Methylation-dependent mutagenicity SAR
Methyl-substituted monoazo probe
Ames test response differential vs. non-methylated analog
Spectrophotometric method development
Distinct λmax for chromatographic resolution
HPTLC/HPLC-DAD spectral separation from Chrysoidine Y
Fixed-bed adsorption system design
High-removal OMC adsorbent with reusability
Column efficiency and multi-cycle stability review
Photocatalytic reactor validation
Cationic hydrophobic model pollutant
Degradation kinetics under variable pH and catalyst load

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